molecular formula C10H14CaO6 B1209534 Calcium levulinate CAS No. 591-64-0

Calcium levulinate

Cat. No.: B1209534
CAS No.: 591-64-0
M. Wt: 270.29 g/mol
InChI Key: APKDPOQXVKRLEP-UHFFFAOYSA-L
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Description

Calcium levulinate is a calcium salt of levulinic acid, known for its high calcium content and excellent bioavailability. It is commonly used as a calcium supplement in various pharmaceutical and nutritional applications. The compound is particularly valued for its ability to be easily absorbed through the intestinal wall, making it an effective means of addressing calcium deficiencies .

Mechanism of Action

Target of Action

Calcium levulinate, like most calcium supplements, primarily targets the intestinal wall . The intestinal wall plays a crucial role in the absorption of nutrients, including calcium, from the diet into the bloodstream.

Mode of Action

Once administered, this compound dissociates in the body, releasing supplemental calcium ions . These ions are then absorbed across the intestinal wall, serving to enhance calcium stores in the body .

Biochemical Pathways

The biochemical pathway affected by this compound is the calcium absorption pathway in the intestines . By increasing the availability of calcium ions, this compound supplementation can help maintain normal physiological functions that rely on calcium, such as bone health, muscle function, and nerve transmission.

Pharmacokinetics

This compound is considered a low molecular weight organic calcium ion type that is easily absorbed through the intestinal wall . This high bioavailability means that a significant proportion of the calcium in this compound can be absorbed and utilized by the body. The resultant this compound formulation, when used as a calcium supplement, possesses a high calcium content that is observed to be 14.8% higher than the content typically found in calcium lactate .

Result of Action

The primary result of this compound’s action is the enhancement of calcium stores in the body . This can have several beneficial effects, including supporting bone development, aiding muscle function, and facilitating nerve transmission. In essence, this compound is ultimately a relatively new calcium supplementation option .

Action Environment

The action of this compound is influenced by the environment in the stomach. With a neutral pH (around 7), this compound seamlessly integrates with the stomach’s natural rhythm, minimizing disruption and keeping your digestive symphony flowing smoothly . This makes it a versatile hero, perfect for fortifying a wide range of everyday essentials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium levulinate is typically synthesized through the direct reaction of levulinic acid with calcium hydroxide. The reaction is carried out at room temperature (20-25°C) with continuous stirring until the pH reaches 6.7. The resultant mixture is then subjected to decolorization, filtration, freezing, and low-temperature crystallization (0-5°C) to obtain the final product .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the same basic reaction but on a larger scale. The process includes the addition of water to calcium hydroxide, followed by the gradual addition of levulinic acid. The mixture is then processed through various stages of purification and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Calcium levulinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Calcium levulinate has a wide range of applications in scientific research:

Properties

IUPAC Name

calcium;4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C5H8O3.Ca/c2*1-4(6)2-3-5(7)8;/h2*2-3H2,1H3,(H,7,8);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKDPOQXVKRLEP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14CaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123-76-2 (Parent)
Record name Calcium levulinate anhydrous
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DSSTOX Substance ID

DTXSID8060454
Record name Pentanoic acid, 4-oxo-, calcium salt
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Molecular Weight

270.29 g/mol
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Physical Description

Dihydrate: Solid; [Merck Index] Solid; [TCI America MSDS]
Record name Calcium levulinate
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Mechanism of Action

Much like most calcium supplements, once calcium levulinate dissociates in the body after administration, absorption of the supplemental calcium ions across the intestinal wall serves to enhance calcium stores in the body. Regardless, levulinic acid (LA) is a commonly used chemical with one carbonyl group, one carboxyl group, and alpha-H comprised in its inner structure, which belongs to short-chain and non-volatile fatty acids. Moreover, the carbon-oxygen double bond from LA's carbonyl group possesses a strong polarity, where the oxygen atom has a stronger electron attracting ability compared to the carbon atom, such that the pi electron will ultimately transfer into the greater electronegative oxygen, therefore resulting in the formation of a positive charge center in the carbon atom. The electrophilic center of the carbon atom subsequently plays a critical role when the carbonyl group performs chemical reactions. Owing to the relatively strong electron receptor effect of the oxygen atom of the carbonyl group, LA has higher dissociation constants than a common saturated acid, which allows it to possess a stronger corresponding acidity. Furthermore, LA can be isomerized into the enol-isomer, owing to the presence of the carbonyl group. The chemical structure of LA consequently has several highly active sites, which facilitates it being used as a chemical platform for preparing many other chemical products. For example, the special structure of LA allows various kinds of products to be generated by way of esterification, halogenation, hydrogenation, oxy-dehydrogenation, and/or condensation, among many other methods.
Record name Calcium levulinate
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CAS No.

591-64-0
Record name Calcium levulinate anhydrous
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Record name Calcium levulinate
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Record name Pentanoic acid, 4-oxo-, calcium salt (2:1)
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Record name Pentanoic acid, 4-oxo-, calcium salt
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Record name Calcium bis(4-oxovalerate)
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Record name CALCIUM LEVULINATE ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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